molecular formula C21H22N2O3 B5917653 7-hydroxy-8-methyl-4-[(4-phenyl-1-piperazinyl)methyl]-2H-chromen-2-one

7-hydroxy-8-methyl-4-[(4-phenyl-1-piperazinyl)methyl]-2H-chromen-2-one

Cat. No. B5917653
M. Wt: 350.4 g/mol
InChI Key: FEVRQHLCYZNKSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“7-hydroxy-8-methyl-4-[(4-phenyl-1-piperazinyl)methyl]-2H-chromen-2-one” is a chemical compound with the linear formula C20H21N3O3 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 7-Hydroxy-8-methyl-4’-methoxy-6-formylisoflavone was synthesized from the 6-aminomethyl derivative of 7-hydroxychromone under modified Duff reaction conditions . This method involved aminomethylation of 7-hydroxy-8-methyl-4’-methoxyisoflavone and a Duff reaction with urotropine in refluxing AcOH for 6 hours .

Scientific Research Applications

Antimicrobial Activity

Coumarins, including the chromone derivative , have been studied for their antimicrobial properties. In particular, the compound you’re interested in—7-hydroxy-8-methyl-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one—was synthesized and evaluated for its antibacterial and antifungal effects. Researchers found that it exhibited significant activity against both bacterial and fungal strains . Further investigations using docking studies with protein structures supported these findings.

Neuroprotective Potential

Given the phenylpiperazine moiety, which has been associated with neuroprotective effects, this compound might hold promise in neurodegenerative disease research. Investigations into its ability to protect neurons from oxidative damage or neuroinflammation could be worthwhile.

Mandala, D., Valeru, A., Pochampalli, J., Vankadari, S. R., Tigulla, P., Gatla, R., & Thampu, R. (2013). Synthesis, antimicrobial activity, and molecular modeling of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one. Medicinal Chemistry Research, 22(12), 5481–5489. Link

properties

IUPAC Name

7-hydroxy-8-methyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-15-19(24)8-7-18-16(13-20(25)26-21(15)18)14-22-9-11-23(12-10-22)17-5-3-2-4-6-17/h2-8,13,24H,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEVRQHLCYZNKSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C=C2CN3CCN(CC3)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-hydroxy-8-methyl-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one

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